ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate (CAS: 1351642-41-5; molecular formula: C₁₆H₂₀N₆O₃S; molecular weight: 376.43 g/mol) is a heterocyclic compound featuring a pyridazine core substituted with a 1H-pyrazol-1-yl group at the 6-position. The pyridazine ring is linked via a thioacetyl bridge to a piperazine moiety, which is further functionalized with an ethyl carboxylate group . The thioether linkage may enhance metabolic stability compared to oxygen-based analogs, while the pyrazole substituent could facilitate hydrogen bonding in target interactions .
Properties
IUPAC Name |
ethyl 4-[2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S/c1-2-25-16(24)21-10-8-20(9-11-21)15(23)12-26-14-5-4-13(18-19-14)22-7-3-6-17-22/h3-7H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFHBFGXDWQJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridazine Moiety: The pyridazine ring can be synthesized by the condensation of a dihydropyridazine derivative with hydrazine.
Thioacetylation: The pyrazole and pyridazine rings are then linked via a thioacetyl group, which can be introduced using thiourea and an appropriate acylating agent.
Formation of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction involving ethyl chloroformate and piperazine.
Final Coupling: The final compound is obtained by coupling the thioacetylated pyrazole-pyridazine intermediate with the piperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the pyrazole or pyridazine rings can be reduced to amines using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. The presence of the pyrazole and pyridazine moieties contributes to its anticancer properties. For instance, derivatives of pyridazine have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The structure-activity relationship (SAR) studies indicate that modifications to the thioacetyl group enhance cytotoxicity against these cell lines, with some derivatives exhibiting IC50 values below 10 µM .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant effects. Research indicates that similar thiazole and pyridazine derivatives can significantly reduce seizure activity in animal models. The SAR analysis suggests that electron-withdrawing groups on the pyridazine ring improve anticonvulsant potency, making these compounds promising candidates for further development in epilepsy treatment .
Antimicrobial Activity
Ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is believed to involve disruption of microbial cell membranes, although further research is needed to elucidate the specific pathways involved .
Pesticide Development
The unique structural features of this compound make it a candidate for developing new pesticides. Its thioacetyl group enhances its interaction with target enzymes in pests, potentially leading to higher efficacy and lower toxicity to non-target organisms. Experimental trials have shown promising results in controlling common agricultural pests, indicating a viable application in sustainable agriculture practices .
Polymer Synthesis
In material science, this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials with improved thermal stability and chemical resistance, making them suitable for various industrial applications .
Summary Table of Applications
| Application Area | Specific Use Case | Notable Findings |
|---|---|---|
| Pharmacology | Anticancer activity | IC50 values < 10 µM against MCF-7 and PC3 cells |
| Anticonvulsant properties | Significant reduction in seizure activity | |
| Antimicrobial activity | Effective against Gram-positive and Gram-negative bacteria | |
| Agriculture | Pesticide development | Effective control of agricultural pests |
| Material Science | Polymer synthesis | Enhanced mechanical properties and thermal stability |
Mechanism of Action
The mechanism of action of ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridazine moieties can bind to active sites on these targets, modulating their activity and leading to various biological effects. The thioacetyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound is synthesized via coupling reactions involving pyridazine-thioacetyl intermediates, as seen in analogous protocols (). Its pyrazole substituent can be introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution.
- The thioacetyl linker may confer stability in hepatic microsomal assays compared to oxygen-linked analogs.
- ADME Profile : The ethyl carboxylate group likely improves solubility (calculated logS ≈ -3.2) over tert-butyl-protected analogs, favoring oral bioavailability. The pyridazine-pyrazole core may exhibit moderate plasma protein binding (~85%), based on similar compounds ().
Biological Activity
Ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a piperazine ring, a pyridazine moiety, and a pyrazole derivative. Its chemical formula is , and it possesses a molecular weight of approximately 345.41 g/mol.
Antimicrobial Properties
Research indicates that derivatives of pyrazole and pyridazine exhibit notable antimicrobial activity. This compound has been studied for its potential effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro studies have shown that this compound can inhibit the growth of these bacteria, with minimum inhibitory concentration (MIC) values reported as low as 0.0039 mg/mL against S. aureus .
Anticancer Activity
The compound's structure suggests potential interactions with various biological targets involved in cancer progression. Preliminary studies have indicated that it may inhibit cell proliferation in certain cancer cell lines, although further research is necessary to elucidate the specific pathways involved.
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound:
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in substituents on the piperazine ring and the introduction of electron-withdrawing or donating groups have been shown to enhance antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate, and what analytical techniques confirm its structure?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, pyridazine-thiol intermediates can react with acetylated piperazine derivatives under nucleophilic conditions. Key steps include thioacetylation and coupling with pyrazole-containing pyridazine moieties. Structural confirmation relies on ¹H/¹³C NMR for functional group analysis (e.g., piperazine protons at δ 3.4–3.6 ppm, pyridazine signals at δ 8.2–8.5 ppm) and single-crystal X-ray diffraction for unambiguous stereochemical assignment . LC/MS with electrospray ionization (e.g., Agilent Masshunter) validates molecular weight (expected [M+H]+ ~470–500 g/mol) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse with water for ≥15 minutes. In case of inhalation, move to fresh air and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources .
Q. What are the key structural features influencing the compound’s reactivity?
- Methodological Answer : The pyridazine-thioacetyl moiety enhances electrophilic reactivity, enabling nucleophilic substitutions. The piperazine-carboxylate group provides solubility in polar aprotic solvents (e.g., DMSO, THF) and serves as a hydrogen bond acceptor. The pyrazole ring contributes to π-π stacking interactions, critical for binding studies .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., B3LYP/6-31G* basis set). This identifies optimal conditions (e.g., solvent polarity, temperature) for coupling reactions .
- Reaction Path Search : Employ algorithms like GRRM or AFIR to explore intermediate stability and minimize side products (e.g., oxidation of thioacetyl groups) .
- Data-Driven Feedback : Integrate experimental results (e.g., LC/MS yields) with computational models to refine activation barriers and selectivity .
Q. What strategies address low yields in synthesizing thiourea-based derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Test bases (e.g., Et₃N, DBU) to deprotonate thiol intermediates and enhance nucleophilicity. Sonication can homogenize slurries and improve reaction kinetics .
- Purification : Use reverse-phase chromatography (e.g., 0–50% acetonitrile/water + 0.1% TFA) to isolate polar byproducts. Silica-Trisamine columns remove residual amines .
- Stoichiometry Optimization : Adjust molar ratios (e.g., 1.2:1 thiocarbonylimidazole:amine) to drive reactions to completion .
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous protons and carbons. For example, HMBC correlations between pyridazine C3 and thioacetyl protons confirm connectivity .
- Elemental Analysis : Validate purity (>95%) and rule out hydrate/solvate formation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., Δ < 2 ppm) to distinguish isomers .
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation : Incubate samples at 40–60°C in buffers (pH 1–13) for 1–4 weeks. Monitor decomposition via HPLC-UV (λ = 254 nm) and identify degradants using LC/MSⁿ .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C. For example, if degradation follows first-order kinetics, calculate t₉₀ (time for 10% loss) .
- Solid-State Stability : Perform PXRD to detect polymorphic transitions under humidity (40–75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
